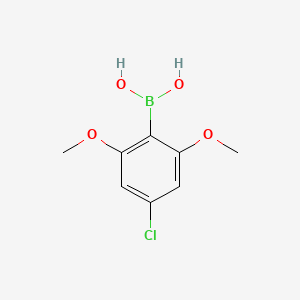

(4-Chloro-2,6-dimethoxyphenyl)boronic acid

Description

(4-Chloro-2,6-dimethoxyphenyl)boronic acid (CAS: 1067228-90-3) is an organoboron compound characterized by a phenyl ring substituted with chloro and methoxy groups at the 4-, 2-, and 6-positions, respectively. This structural arrangement confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules . With a molecular weight of 216.42 g/mol and a purity of 95%, it is commercially available for research and pharmaceutical applications . Its chloro and methoxy substituents influence reactivity, solubility, and binding affinity, positioning it as a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-chloro-2,6-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYKXENLVGSAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1OC)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668227 | |

| Record name | (4-Chloro-2,6-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067228-90-3 | |

| Record name | (4-Chloro-2,6-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,6-dimethoxyphenyl)boronic acid typically involves the reaction of 4-chloro-2,6-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and acidified to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2,6-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in oxidation reactions to form phenols and reduction reactions to form boronic esters .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol) under mild conditions.

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

Reduction: Sodium borohydride or other reducing agents.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Boronic esters.

Scientific Research Applications

Medicinal Chemistry

(4-Chloro-2,6-dimethoxyphenyl)boronic acid plays a vital role in the synthesis of biologically active compounds. It has been utilized to develop new pharmaceuticals due to its ability to modify the pharmacokinetic properties of drug candidates. The introduction of boronic acids into drug design has been shown to enhance selectivity and potency against various biological targets.

Key Findings:

- Anticancer Activity : Boronic acids have demonstrated anticancer properties by inhibiting proteasome activity, similar to established drugs like bortezomib. This compound can be modified to create derivatives with improved efficacy against cancer cells .

- Antibacterial and Antiviral Properties : Research indicates that boronic acids can act against bacterial and viral infections, making them potential candidates for new therapeutic agents .

Materials Science

In materials science, this compound is used in the synthesis of functional materials. Its unique properties allow it to serve as a building block for polymers and other advanced materials.

Applications Include:

- Liquid Crystals : The compound can be incorporated into liquid crystal formulations, enhancing their thermal stability and optical properties.

- Sensors : Due to its ability to form complexes with various analytes, it can be employed in sensor technology for detecting biomolecules or environmental pollutants .

Typical Reaction Conditions

- Catalyst : Palladium-based catalysts (e.g., Pd(PPh3)4).

- Base : Commonly potassium carbonate (K2CO3).

- Solvent : Ethanol or water.

- Temperature : 80-100°C.

This method allows for the efficient formation of carbon-carbon bonds while enabling further functionalization of the resulting compounds .

Case Study 1: Development of Anticancer Agents

A study explored the modification of existing anticancer drugs by incorporating this compound into their structures. The results indicated enhanced activity against resistant cancer cell lines compared to traditional treatments. This highlights the potential for boronic acids in overcoming drug resistance .

Case Study 2: Polymer Synthesis

Researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited improved mechanical properties and thermal stability, making them suitable for applications in electronics and coatings .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Enhanced efficacy against resistant cancer cells |

| Antibacterial and antiviral agents | Potential new therapeutic agents | |

| Materials Science | Liquid crystals | Improved thermal stability and optical properties |

| Sensor technology | Effective detection of biomolecules |

Mechanism of Action

The mechanism of action of (4-Chloro-2,6-dimethoxyphenyl)boronic acid in the Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with cellular components through its boronic acid group .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The electronic and steric effects of substituents significantly impact boronic acid reactivity. For example:

- 4-Methoxy-2,6-dimethylphenylboronic acid (CAS: 361543-99-9, similarity score: 0.89) lacks a chloro group but includes methyl substituents, which enhance steric hindrance and reduce Lewis acidity compared to the target compound .

- (4-Chloro-2,6-difluorophenyl)boronic acid (CAS: 925911-61-1) replaces methoxy groups with fluorine, increasing electron-withdrawing effects and lowering pKa, thereby enhancing diol-binding affinity in aqueous environments .

Table 1: Structural and Electronic Comparison of Selected Boronic Acids

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (4-Chloro-2,6-dimethoxyphenyl) | Cl, 2×OCH₃ | 216.42 | Moderate Lewis acidity, steric hindrance |

| 4-Methoxy-2,6-dimethylphenyl | 2×CH₃, OCH₃ | 194.04 | High steric hindrance, lower reactivity |

| (4-Chloro-2,6-difluorophenyl) | Cl, 2×F | 208.99 | Low pKa, strong electron-withdrawing effects |

pKa and Binding Affinity

The pKa of boronic acids governs their ability to form boronate esters with diols. For instance:

- 3-AcPBA and 4-MCPBA , common boronic acids used in glucose sensing, exhibit pKa values >8.5, limiting their utility at physiological pH (7.4). In contrast, fluorinated analogs like (4-Chloro-2,6-difluorophenyl)boronic acid achieve lower pKa (~7.0–7.5), enabling efficient binding under biological conditions .

- The methoxy groups in (4-Chloro-2,6-dimethoxyphenyl)boronic acid likely increase pKa slightly compared to fluorinated analogs, as electron-donating groups stabilize the boronate conjugate base .

Anticancer Potential

For example:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show IC₅₀ values of 0.225 µM and 0.197 µM, respectively, against triple-negative breast cancer cells . The chloro and methoxy groups in the target compound may similarly enhance cellular uptake or target binding.

Enzyme Inhibition

Boronic acids are potent inhibitors of proteases and histone deacetylases (HDACs). For example:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal HDAC (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM) . The methoxy substituents in this compound may similarly enhance enzyme binding through hydrophobic interactions.

Biological Activity

(4-Chloro-2,6-dimethoxyphenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the molecular formula . It is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes boronic acids valuable in various biological applications.

Synthesis Methods:

- Boronate Formation: The compound can be synthesized through the reaction of 4-chloro-2,6-dimethoxyphenol with boron reagents under acidic or basic conditions.

- Photoredox C–C Coupling Reactions: Recent studies have demonstrated the use of photoredox catalysis for the cross-coupling reactions involving boronic acids, enhancing the efficiency of synthesizing derivatives of this compound .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

- Cell Growth Inhibition: In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For example, it has been reported to inhibit cell survival in MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells with IC50 values in low micromolar ranges .

- Mechanism of Action: The compound appears to induce cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses reveal that treatment leads to increased G2/M phase arrest, suggesting interference with mitotic processes .

Angiogenesis Inhibition

This compound has also been studied for its antiangiogenic properties:

- In Vivo Studies: In chick embryo chorioallantoic membrane assays, this compound effectively inhibited angiogenesis, indicating its potential as an antiangiogenic agent .

- Molecular Interactions: Molecular docking studies suggest that the compound binds to tubulin at the colchicine site, which is critical for disrupting microtubule dynamics necessary for angiogenesis and tumor growth .

Case Studies

-

Study on Human Cancer Cell Lines:

Cell Line IC50 (μM) MDA-MB-231 0.0046 HeLa 0.0014 A549 0.067 - Anti-Angiogenic Effects:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.